molecular formula C19H12ClF3O5 B2648992 methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 383901-22-2

methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No. B2648992
CAS RN: 383901-22-2
M. Wt: 412.75
InChI Key: BBUUVRIOTPLICJ-UHFFFAOYSA-N
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Description

Methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a useful research compound. Its molecular formula is C19H12ClF3O5 and its molecular weight is 412.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Transition Metal Complexes

The compound has been used in the synthesis of transition metal complexes. These complexes were synthesized under basic conditions and characterized through spectral analyses . The study also uncovers the first example of utilization of this compound towards metal complex formation .

Biological Activities

The compound and its complexes have shown promising biological activities. They were found to be active antioxidants . The antibacterial activities, examined against S. aureus, E. coli, B. pumilis and S. typhi have revealed that its Cobalt complex has an excellent potential to act against all of them .

Drug Discovery

Due to its diverse functions and medicinal significance, the compound may have potentialities for the discovery of new, cheaper and efficient drugs against various infectious diseases .

Insecticide Development

The compound has been mentioned in the context of insecticide development , indicating its potential use in pest control.

Synthesis of Quinoline Derivatives

The compound has been used in the synthesis of 2,4-diarylquinoline derivatives , which are important intermediates in organic synthesis.

Antiviral Activity

Indole derivatives, which include this compound, have shown antiviral activity . This suggests that the compound could be used in the development of antiviral drugs.

properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3O5/c1-26-15(24)9-27-12-6-7-13-14(8-12)28-18(19(21,22)23)16(17(13)25)10-2-4-11(20)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUUVRIOTPLICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

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